molecular formula C11H14N2OS B1483680 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2098047-12-0

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1483680
CAS RN: 2098047-12-0
M. Wt: 222.31 g/mol
InChI Key: PMWVJTIVGPGGRA-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, commonly known as ETTP, is a novel synthetic compound with promising applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. ETTP has been studied for its potential to act as a catalyst for a variety of reactions, its ability to form strong covalent bonds with a variety of organic molecules, and its potential as an antimicrobial agent.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to "2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol" have been explored to understand their structural properties and potential applications. For instance, Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating their potent anti-tumor properties against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, the structural characterization and Hirshfeld surface analysis of a pyrazoline compound incorporating a methylthiophen-2-yl group revealed insights into its crystal packing and intermolecular interactions, which are crucial for understanding its physical properties and reactivity (Delgado et al., 2020).

Biological and Pharmacological Applications

Research into compounds structurally related to "this compound" has shown promising biological and pharmacological activities. For example, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives demonstrated the ability to suppress A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). This highlights the potential of these compounds in cancer therapy.

Antimicrobial and Antifungal Activities

Compounds derived from "this compound" have been investigated for their antimicrobial and antifungal properties. Asif et al. (2021) synthesized new ethanone derivatives that showed significant antibacterial activity against common pathogenic bacteria, indicating their potential as new antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the cannabinoid receptor CB1 . CB1 receptors are predominantly found in the central nervous system (CNS), particularly in the brain. These receptors play a crucial role in modulating various physiological processes, including pain perception, mood regulation, appetite, and memory .

Mode of Action

When our compound interacts with CB1 receptors, it acts as a partial agonist . This means that it binds to the receptor but only partially activates it. Unlike full agonists, which fully activate the receptor, partial agonists have a more nuanced effect. Upon binding, our compound alters the receptor’s conformation, leading to downstream signaling pathways. These pathways involve G proteins and intracellular messengers like cyclic AMP (cAMP) and protein kinase A (PKA) .

Biochemical Pathways

The activation of CB1 receptors by our compound triggers several downstream effects:

    CB1 receptors are often located presynaptically, where they dampen neurotransmitter release. By doing so, they modulate pain perception, appetite, and mood. CB1 activation affects synaptic plasticity, influencing learning and memory processes. CB1 receptors in the hypothalamus play a role in appetite control. CB1 activation reduces pain perception by inhibiting pain signals in the spinal cord and brain. The compound’s interaction with CB1 receptors contributes to its psychoactive properties .

Result of Action

The molecular and cellular effects of our compound’s action include altered neurotransmitter release, changes in synaptic plasticity, and modulation of appetite and pain perception. These effects collectively contribute to its therapeutic potential .

Action Environment

Environmental factors significantly impact the compound’s efficacy and stability:

    The compound’s solubility and receptor binding affinity can vary with pH. Stability and bioavailability may be affected by temperature fluctuations. Photodegradation can occur, affecting the compound’s shelf life. Interactions with other drugs or food can alter its metabolism.

properties

IUPAC Name

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-9-8-10(11-4-3-7-15-11)12-13(9)5-6-14/h3-4,7-8,14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWVJTIVGPGGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
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2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
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2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
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2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

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